molecular formula C12H9N3O B6329783 4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline CAS No. 143361-81-3

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline

Cat. No.: B6329783
CAS No.: 143361-81-3
M. Wt: 211.22 g/mol
InChI Key: XLCQTFFDEWTZDP-UHFFFAOYSA-N
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Description

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline is a heterocyclic aromatic compound featuring an oxazole ring fused to a pyridine core at the [4,5-c] positions, substituted at the 4-position of an aniline moiety. Its molecular formula is C₁₄H₁₂BrN₃O (with bromo and dimethylamino substituents in some derivatives), and it has a CAS registry number 1706439-69-1 .

Properties

IUPAC Name

4-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCQTFFDEWTZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 3-amino-4-hydroxypyridine (1.0 equiv) and 4-nitrobenzoic acid (1.0 equiv) are heated in PPA at 200°C for 6 hours. The reaction proceeds via activation of the carboxylic acid by PPA, followed by nucleophilic attack of the amino group on the carbonyl carbon. Subsequent cyclodehydration forms the oxazole ring, yielding 3-(4-nitrophenyl)oxazolo[4,5-c]pyridin-2(3H)-one as an intermediate.

Key Parameters:

  • Temperature : 180–200°C (optimal for ring closure without decomposition).

  • Catalyst : PPA ensures both protonation and dehydration.

  • Yield : 50–60% (dependent on purity of starting materials).

Substrate Scope and Limitations

  • Pyridine Derivatives : 3-Amino-4-hydroxypyridine is critical for regioselective formation of the [4,5-c] isomer. Substitution at other positions leads to undesired regioisomers.

  • Benzoic Acids : Electron-withdrawing groups (e.g., nitro) at the para position enhance cyclization efficiency. Meta-substituted analogs result in lower yields (<30%).

Reduction of Nitro Intermediate to Aniline

The nitro group in 3-(4-nitrophenyl)oxazolo[4,5-c]pyridin-2(3H)-one is reduced to an amine using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation

Procedure :
The nitro intermediate (1.0 equiv) is dissolved in ethanol and stirred under H₂ (1 atm) with 10% Pd/C (0.1 equiv) at 25°C for 12 hours. Filtration and solvent evaporation yield 4-(Oxazolo[4,5-c]pyridin-2-yl)aniline.

Advantages :

  • High selectivity (>95% conversion).

  • Minimal byproducts (e.g., over-reduction to hydroxylamine is rare).

Yield : 85–90%.

Iron/Hydrochloric Acid Reduction

Procedure :
A mixture of nitro intermediate, iron powder (5.0 equiv), and concentrated HCl (10 equiv) in ethanol:water (3:1) is refluxed for 4 hours. Neutralization with NaOH and extraction with ethyl acetate affords the aniline product.

Trade-offs :

  • Cost-effective but generates acidic waste.

  • Yield: 70–75%.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of 3-amino-4-hydroxypyridine on Wang resin, followed by iterative coupling and cyclization steps, has been proposed for parallel synthesis of oxazolopyridine libraries.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.42 (d, J = 4.8 Hz, 1H, pyridine-H), 8.07 (d, J = 8.0 Hz, 1H, oxazole-H), 7.91 (d, J = 8.5 Hz, 2H, Ar-H), 6.72 (d, J = 8.6 Hz, 2H, Ar-H), 6.16 (bs, 2H, NH₂).

  • ESI-MS : m/z 212.08 [M+H]⁺.

Purity Optimization

  • Recrystallization : Ethanol/water (7:3) achieves >99% purity.

  • HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient, retention time = 6.2 min .

Chemical Reactions Analysis

Types of Reactions

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

The compound has shown promising biological activities, particularly in cancer research:

  • Anticancer Properties : Preliminary studies indicate that it may exhibit anticancer activity against various human cancer cell lines. This is attributed to its ability to interact with specific biomolecules and potentially inhibit cancer cell proliferation.

Medicinal Chemistry

Research is ongoing into the therapeutic potential of this compound:

  • Drug Development : Its unique structure makes it a candidate for the development of new pharmaceuticals targeting various diseases, including cancer and possibly other conditions influenced by its biochemical interactions.

Material Science

The compound can serve as a building block for synthesizing more complex heterocyclic compounds:

  • Polymer Chemistry : It may be utilized in developing new materials with tailored properties for industrial applications.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • In Vitro Studies : Research has demonstrated that 4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline can effectively inhibit the growth of specific cancer cell lines (e.g., breast and colon cancer).
  • Mechanistic Insights : Studies suggest that the mechanism may involve enzyme inhibition or modulation of signaling pathways related to cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of 4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Heterocyclic Modifications

Oxazole Fusion Position
  • 4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline vs. 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline (2a): The fusion position of the oxazole ring ([4,5-c] vs. [4,5-b]) alters the nitrogen arrangement in the pyridine ring. In the [4,5-c] isomer, the nitrogen is at the 1-position of the pyridine, while in the [4,5-b] isomer, it shifts to the 3-position.
Heteroatom Substitutions
  • Selenadiazolo/Thiadiazolo Derivatives (Compounds 8e, 8i) :
    Replacing the oxazole with selenadiazolo ([1,2,3]selenadiazolo) or thiadiazolo ([1,2,3]thiadiazolo) rings introduces selenium or sulfur atoms. For example, 8e (selenadiazolo) and 8i (thiadiazolo) exhibit distinct electronic environments due to the polarizability of selenium vs. sulfur, which may influence reactivity and solubility .
Imidazo and Quinoline Analogues
  • 4-{3H-Imidazo[4,5-c]pyridin-2-yl}aniline :
    Replacing oxazole with imidazole introduces an additional nitrogen, enhancing hydrogen-bonding capability. This modification could improve solubility or alter pharmacological activity .
  • These derivatives often exhibit higher melting points (e.g., 157°C for 4b) compared to simpler oxazoloanilines, likely due to enhanced molecular symmetry .

Physical and Spectroscopic Properties

Melting Points
  • Compound 8e (selenadiazolo) : 101–102°C .
  • Compound 4b (oxazoloquinoline): 157°C .

The higher melting point of 4b is attributed to its extended aromatic system and crystalline packing efficiency.

Spectroscopic Data
Compound Name IR (cm⁻¹) Key NMR Signals (δ, ppm)
This compound N/A N/A
Compound 8e (selenadiazolo) C=N stretch: 1612 Aromatic H: 7.2–8.1
Compound 26 (oxazolo[4,5-b]) C=O stretches: 1711, 1688 tert-Butyl: 1.4; Piperidine: 3.1–3.5
  • The absence of C=O stretches in oxazoloanilines vs. their presence in tert-butyl-protected derivatives (e.g., 26 ) confirms structural differences .

Purity and Commercial Availability

  • Oxazolo[4,5-c]pyridin-2-amine : 96% purity (CAS 114498-55-4) .
  • Oxazolo[4,5-b]pyridin-2-amine : 98% purity (CAS 40926-66-7) .

These high-purity commercial samples are critical for reproducibility in pharmacological studies.

Biological Activity

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline is a heterocyclic compound characterized by the fusion of an oxazole ring with a pyridine ring, along with an aniline group. This unique structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C₁₂H₉N₃O with a molecular weight of 211.22 g/mol. Its structural characteristics contribute to its biological activities.

PropertyValue
Molecular FormulaC₁₂H₉N₃O
Molecular Weight211.22 g/mol
CAS Number143361-81-3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Oxazole derivatives have been shown to exhibit a wide spectrum of activities including:

  • Anticancer Activity : Studies have indicated that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : Preliminary investigations suggest effectiveness against certain bacterial and fungal strains.
  • Anti-inflammatory Effects : The compound has displayed potential in modulating inflammatory responses.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics in the gastrointestinal tract and acts as a substrate for P-glycoprotein (P-gp), which may influence its bioavailability and distribution in the body.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Anticancer Studies : A study reported that derivatives similar to this compound showed significant cytotoxicity against MCF-7 (breast cancer) and MIA PaCa-2 (pancreatic cancer) cell lines with IC₅₀ values in the low micromolar range .
  • Antimicrobial Activity : Research highlighted that certain oxazole derivatives exhibited antibacterial effects against resistant strains of bacteria, showcasing potential for development as novel antimicrobial agents .
  • Anti-inflammatory Activity : Compounds with similar structures demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases .

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Cancer Cell Lines : In vitro assays revealed that treatment with this compound resulted in reduced viability of cancer cells and increased apoptosis markers.
  • Antimicrobial Efficacy : A comparative study showed that this compound had a notable effect on inhibiting the growth of specific bacterial strains compared to standard antibiotics.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline?

Answer:
The synthesis of this heterocyclic compound typically involves cyclocondensation reactions between substituted pyridine derivatives and aniline precursors. A key approach involves the use of Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to activate amino groups in pyridines, enabling the formation of oxazole rings . For example, analogous reactions with aminopyridines (e.g., 2-, 3-, or 4-aminopyridines) have been optimized by varying bases (e.g., triethylamine), temperatures (25–60°C), and reaction times (6–24 hours) to achieve yields >70% . Structural confirmation requires NMR (1H/13C) and mass spectrometry, supplemented by X-ray crystallography for unambiguous assignment .

Basic: What analytical methods are critical for structural characterization of this compound?

Answer:

  • Single-crystal X-ray diffraction provides definitive proof of molecular geometry, bond lengths, and angles, as demonstrated for related oxadiazole-aniline derivatives (e.g., N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline, with R factor = 0.040) .
  • High-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., 1H, 13C, 15N) resolve electronic environments and confirm substituent positions.
  • FT-IR spectroscopy identifies functional groups (e.g., NH2 stretches at ~3400 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthetic yields and purity?

Answer:
Systematic optimization involves:

Base selection : Triethylamine or DBU for deprotonation, minimizing side reactions.

Temperature control : Lower temperatures (≤40°C) reduce decomposition of reactive intermediates.

Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of aromatic precursors.

ParameterOptimal RangeImpact on YieldReference
Reaction Temp25–40°CMaximizes cyclization
Base (Equiv.)1.5–2.0Minimizes byproducts
Reaction Time12–18 hrsBalances kinetics

Post-synthesis, HPLC with UV/Vis detection (C18 column, 60:40 acetonitrile/water) identifies impurities, while column chromatography (silica gel, ethyl acetate/hexane) isolates pure product .

Advanced: How can computational methods predict the reactivity of this compound in biological systems?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aniline NH2 group often acts as a hydrogen-bond donor in kinase inhibition .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., p38 MAP kinase), leveraging structural data from related inhibitors (e.g., SB-202190) .
  • Docking Studies : Use crystal structures of homologous enzymes (PDB entries) to assess binding affinity and orientation .

Advanced: How should researchers resolve contradictions in spectroscopic or bioactivity data?

Answer:

  • Cross-Validation : Compare NMR (DMSO-d6 vs. CDCl3) to rule out solvent-induced shifts .
  • DSC/TGA : Detect polymorphic forms or hydration states that alter bioactivity .
  • Biological Assay Replication : Use orthogonal assays (e.g., in vitro kinase inhibition + cellular cytokine profiling) to confirm mechanistic hypotheses .

For example, discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays); standardization to published protocols (e.g., Merck’s p38 MAPK assays) is critical .

Advanced: What strategies stabilize this compound under varying environmental conditions?

Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the oxazole ring.
  • Surface Adsorption Mitigation : Coat glassware with silane agents to reduce nonspecific binding, as demonstrated in indoor surface chemistry studies .

Advanced: How are trace impurities profiled and quantified in this compound?

Answer:

  • LC-MS/MS : Detects sub-ppm impurities (e.g., unreacted aniline precursors) using MRM transitions.
  • Residual Solvent Analysis : GC-MS with headspace sampling (e.g., USP <467> guidelines) identifies solvents like DMF or THF .
  • Elemental Analysis : Confirms stoichiometry (C, H, N, S) and rules out heavy metal contaminants .

Advanced: How can derivatives of this compound be designed for enhanced bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF3) at the aniline para-position to modulate kinase binding .
  • Heterocycle Replacement : Substitute oxazole with thiadiazole (e.g., [1,2,5]thiadiazolo[3,4-d]pyridazine derivatives) to alter redox properties .
  • Prodrug Strategies : Acetylate the aniline NH2 to improve membrane permeability, with enzymatic cleavage in target tissues .

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